(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
Description
The compound “(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone” features a hybrid structure combining piperazine, isoxazole, and furan moieties. These functional groups are associated with diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, as seen in structurally related molecules . The furan rings contribute to π-π stacking interactions and metabolic stability, while the piperazine core enhances solubility and pharmacokinetic profiles. The isoxazole ring, a common pharmacophore, may confer selective binding to biological targets .
Properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-14(15-3-1-9-24-15)12-20-5-7-21(8-6-20)18(23)13-11-17(26-19-13)16-4-2-10-25-16/h1-4,9-11,14,22H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQFUXCYKZWKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule that incorporates furan and piperazine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₄O₃
The structure features a furan ring, a piperazine ring, and an isoxazole component, which contribute to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that compounds containing furan and piperazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that furan-containing compounds possess significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, outperforming traditional antibiotics in certain cases .
- Anticancer Potential : Furan-based compounds have been explored for their anticancer properties. A study indicated that furan conjugates exhibited inhibitory effects on human cervical cancer cells (HeLa), with some derivatives showing IC50 values as low as 0.15 µg/mL . The proposed mechanism involves mitochondrial modification and membrane disruption.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmission. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially enhancing cognitive function or exhibiting neuroprotective effects .
- Cell Cycle Disruption : The anticancer activity may arise from the ability to disrupt the cell cycle in cancer cells, leading to apoptosis. This has been observed in studies where furan derivatives induced cell death in cancer cell lines through various pathways .
- Antioxidant Properties : Many furan derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various furan derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like streptomycin and tetracycline, particularly against Pseudomonas fluorescence .
Anticancer Activity
In a specific case study involving HeLa cells, a furan-based conjugate demonstrated significant cytotoxicity with an IC50 value of 0.15 ± 0.05 µg/mL. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis induction .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Bioactivity and Mechanism
- Antimicrobial Activity : Pyrazoline-furan hybrids (e.g., 4a) exhibit activity against Candida albicans (MIC: 8 µg/mL) and Staphylococcus aureus (MIC: 16 µg/mL) . The target compound’s dual furan rings may enhance membrane permeability, though direct data are lacking.
- Structural Stability: Fluorophenyl-thiazole analogs () demonstrate crystallinity and planar conformations, which improve bioavailability compared to non-planar furan derivatives .
- Therapeutic Potential: Piperazine-triazole derivatives () target kinase pathways, suggesting the target compound’s piperazine moiety could modulate similar signaling cascades .
Physicochemical Properties
- Lipophilicity : The target compound’s furan and isoxazole groups likely increase logP (predicted ~2.5), comparable to pyrazoline derivatives (logP: 2.8–3.2) . Fluorophenyl analogs () show lower logP (~1.9) due to polar fluorine substituents .
- Solubility : Piperazine improves aqueous solubility (>50 mg/mL in PEGDA-based matrices, as in ), critical for drug delivery .
Q & A
Q. How does the hydroxyethyl spacer length impact pharmacokinetic properties?
- Methodological Answer : Synthesize analogs with ethylene glycol (n=1–3) spacers. Compare logP (shake-flask method), plasma protein binding (ultrafiltration LC-MS), and clearance rates in rodent models .
Environmental & Safety Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
